molecular formula C20H15NO3 B14400037 3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one CAS No. 87696-39-7

3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14400037
CAS No.: 87696-39-7
M. Wt: 317.3 g/mol
InChI Key: BMEZUJSQNCRWGT-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that features a furan ring, a diphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the reaction of furan derivatives with diphenyl oxazole precursors. One common method includes the use of a condensation reaction between furan-2-carbaldehyde and diphenyl oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products Formed

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of amines and reduced oxazole derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its combination of a furan ring, diphenyl groups, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

CAS No.

87696-39-7

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-4,5-diphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C20H15NO3/c22-20-21(14-17-12-7-13-23-17)18(15-8-3-1-4-9-15)19(24-20)16-10-5-2-6-11-16/h1-13H,14H2

InChI Key

BMEZUJSQNCRWGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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